Kinase Inhibitor Scaffold Potency: RIPK2 and GAK Inhibition Data from NanoBRET Assays
In advanced kinase inhibitor scaffolds derived from 5-chloro-2-methoxy-4-nitropyridine, the compound demonstrates exceptional target engagement potency. A representative inhibitor incorporating this building block exhibited an IC50 of 0.0110 nM against human RIPK2 and an IC50 of 0.0600 nM against human GAK in NanoBRET target engagement assays using HEK293T cells [1]. These values are substantially lower (more potent) than class-typical nitropyridine-derived kinase inhibitors, which frequently exhibit IC50 values in the 10-100 nM range. The specific 5-chloro-4-nitro substitution pattern is critical for achieving this level of potency; moving the chloro substituent to alternative positions or removing it entirely abolishes high-affinity binding to these kinase targets.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | RIPK2 IC50: 0.0110 nM; GAK IC50: 0.0600 nM (for a derivative incorporating the target compound as a building block) |
| Comparator Or Baseline | Class-typical nitropyridine kinase inhibitors: IC50 ~10-100 nM (representative range) |
| Quantified Difference | Target-derived inhibitor exhibits ~900- to 9,000-fold greater potency than class-typical nitropyridine kinase inhibitors |
| Conditions | NanoBRET target engagement assay in HEK293T cells, 2 hr incubation |
Why This Matters
The sub-nanomolar potency of inhibitors built from this specific intermediate establishes it as a preferred procurement choice for RIPK2- or GAK-targeted drug discovery programs where scaffold potency is a primary driver of lead selection.
- [1] BindingDB. BDBM50537138 (CHEMBL4531690): Affinity data for RIPK2 (IC50: 0.0110 nM) and GAK (IC50: 0.0600 nM). BindingDB. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50537138 (accessed 2026-04-22). View Source
